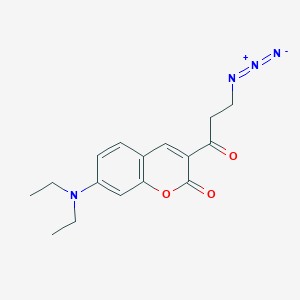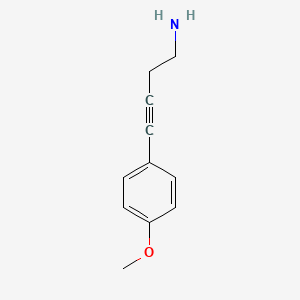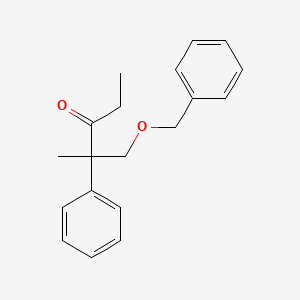
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a diethylamino group, and a benzopyran core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-(diethylamino)-2H-1-benzopyran-2-one with 3-azidopropanoyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the azide group. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Copper(I) catalysts are frequently employed in click chemistry reactions to facilitate the formation of triazoles.
Major Products
Oxidation: Oxides of the parent compound.
Reduction: Amines.
Substitution: Triazoles.
Aplicaciones Científicas De Investigación
3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful for bioconjugation, where it can label proteins, nucleic acids, and other biomolecules. The azide group is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper(I) catalyst .
Comparación Con Compuestos Similares
Similar Compounds
3-Azidopropanoyl chloride: A precursor used in the synthesis of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one.
3-Azidopropanol: Another azide-containing compound used in various chemical reactions.
Uniqueness
What sets this compound apart is its combination of an azide group with a benzopyran core, which provides unique reactivity and versatility in chemical synthesis and applications. Its ability to undergo click chemistry reactions efficiently makes it a valuable tool in various scientific fields .
Propiedades
Número CAS |
873849-96-8 |
|---|---|
Fórmula molecular |
C16H18N4O3 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
3-(3-azidopropanoyl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C16H18N4O3/c1-3-20(4-2)12-6-5-11-9-13(14(21)7-8-18-19-17)16(22)23-15(11)10-12/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Clave InChI |
XPELEHKRZMKUID-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)

